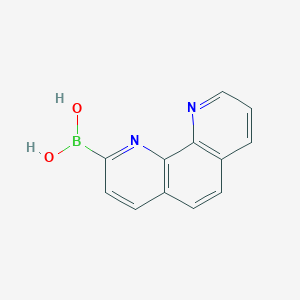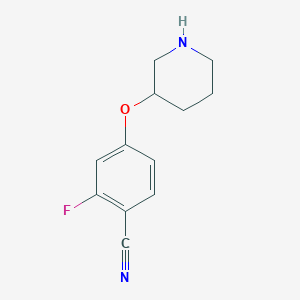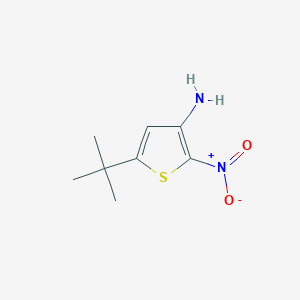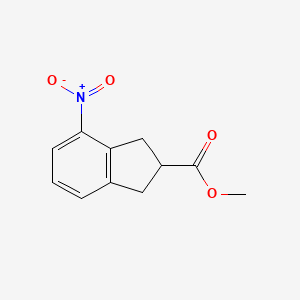
8-Cloro-cromano
Descripción general
Descripción
8-Chlorochroman: is a chemical compound with the molecular formula C₉H₉ClO. It is a chlorinated derivative of chroman, a type of organic compound characterized by a benzene ring fused to a pyran ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 8-Chlorochroman typically begins with chroman or its derivatives.
Reaction Conditions: The chlorination reaction is usually carried out using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure the selective introduction of the chlorine atom at the 8-position.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: 8-Chlorochroman can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert 8-Chlorochroman into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with 8-Chlorochroman.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides are employed, often in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms such as 8-Chlorochroman-7-ol.
Substitution Products: Substituted derivatives with different functional groups at the 8-position.
Chemistry:
Synthetic Intermediate: 8-Chlorochroman serves as a key intermediate in the synthesis of more complex organic molecules.
Catalyst: It can act as a catalyst or ligand in various chemical reactions.
Biology:
Biological Studies: Used in biological studies to understand the interaction of chlorinated compounds with biological systems.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Molecular Targets and Pathways:
Receptor Binding: 8-Chlorochroman may bind to specific receptors in biological systems, influencing various biochemical pathways.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic processes.
Mechanism:
Binding Affinity: The compound's binding affinity to receptors or enzymes determines its biological activity.
Pathway Modulation: By modulating specific pathways, 8-Chlorochroman can exert its effects on cellular functions.
Aplicaciones Científicas De Investigación
Química Analítica
En química analítica, el 8-Cloro-cromano puede utilizarse como un compuesto estándar o de referencia en cromatografía y espectroscopia. Su distintiva firma química ayuda a la calibración de instrumentos y la cuantificación de compuestos similares en mezclas.
Cada una de estas aplicaciones aprovecha la estructura química única del this compound, que se caracteriza por su sistema de anillo de cromano clorado. La presencia del átomo de cloro en la posición 8 permite reacciones selectivas que se pueden explotar en varios campos de investigación científica .
Comparación Con Compuestos Similares
Chromane Derivatives: Other chlorinated chromanes, such as 4-Chlorochroman and 6-Chlorochroman.
Related Heterocycles: Compounds like 2-Chloroquinoline and 3-Chloropyridine.
Uniqueness:
Chlorine Position: The unique position of the chlorine atom at the 8-position distinguishes 8-Chlorochroman from other chromane derivatives.
Reactivity: Its reactivity profile and the types of reactions it undergoes set it apart from similar compounds.
Propiedades
IUPAC Name |
8-chloro-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSQTUPJQFEKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697780 | |
| Record name | 8-Chloro-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-69-8 | |
| Record name | 8-Chloro-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3,4-Dihydro-2H-benzo[1,4]oxazin-8-YL)-methanol](/img/structure/B1504235.png)




